molecular formula C9H8BrNO2 B13971757 3-(3-Bromophenyl)oxazolidin-2-one

3-(3-Bromophenyl)oxazolidin-2-one

Cat. No.: B13971757
M. Wt: 242.07 g/mol
InChI Key: LYPGRXCWSAWPIU-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)oxazolidin-2-one is a heterocyclic organic compound that features a bromine-substituted phenyl group attached to an oxazolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Synthetic Routes and Reaction Conditions:

    Intramolecular Heterocyclization: One common method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds. This reaction typically occurs in a hexafluoroisopropanol medium.

    Modified Curtius Rearrangement: Another method includes the treatment of substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide, leading to the formation of oxazolidin-2-ones.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are applied to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions, leading to various derivatives.

    Oxidation and Reduction: The oxazolidinone ring can participate in oxidation and reduction reactions, altering its chemical properties and reactivity.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.

Major Products:

  • Substituted oxazolidinones and phenyl derivatives are the primary products formed from these reactions.

Scientific Research Applications

3-(3-Bromophenyl)oxazolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of antibacterial agents, particularly those targeting resistant bacterial strains.

    Biological Studies: The compound is used to study the structure-activity relationships of oxazolidinone derivatives.

    Industrial Applications: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)oxazolidin-2-one, particularly in its role as an antibacterial agent, involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex for protein synthesis.

Comparison with Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: Another oxazolidinone derivative with enhanced activity against resistant bacterial strains.

Uniqueness: 3-(3-Bromophenyl)oxazolidin-2-one is unique due to its specific bromine substitution, which can influence its reactivity and biological activity compared to other oxazolidinone derivatives.

Conclusion

This compound is a versatile compound with significant applications in medicinal chemistry and scientific research. Its unique chemical structure and reactivity make it a valuable intermediate in the synthesis of various biologically active compounds.

: Methods for the synthesis of 1,3-oxazolidin-2-ones (microreview) : Oxazolidin-2-Ones: Antibacterial Activity and Chemistry

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

3-(3-bromophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H8BrNO2/c10-7-2-1-3-8(6-7)11-4-5-13-9(11)12/h1-3,6H,4-5H2

InChI Key

LYPGRXCWSAWPIU-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1C2=CC(=CC=C2)Br

Origin of Product

United States

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